molecular formula C10H13NO4S B2667919 N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide CAS No. 923154-09-0

N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide

Cat. No.: B2667919
CAS No.: 923154-09-0
M. Wt: 243.28
InChI Key: RVZCBJYTEIAXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is characterized by the presence of an ethylsulfonyl group and a hydroxyphenyl group attached to an acetamide backbone

Preparation Methods

The synthesis of N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide typically involves the reaction of 5-(ethylsulfonyl)-2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may play a role in binding to active sites, while the hydroxyphenyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-16(14,15)8-4-5-10(13)9(6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZCBJYTEIAXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.